

Plevitrexed Administration in Mouse Xenograft Models: Application Notes and Protocols

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Compound of Interest

Compound Name: **Plevitrexed**

Cat. No.: **B062765**

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Introduction

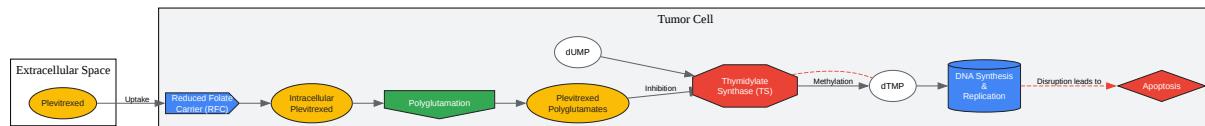
Plevitrexed, also known as Raltitrexed or ZD1694, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines required for DNA replication. By targeting TS, **Plevitrexed** disrupts the supply of thymidine, leading to inhibition of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells. Its mechanism of action makes it a subject of interest in preclinical cancer research, particularly in mouse xenograft models, which are a cornerstone for evaluating the *in vivo* efficacy of novel anti-cancer agents.

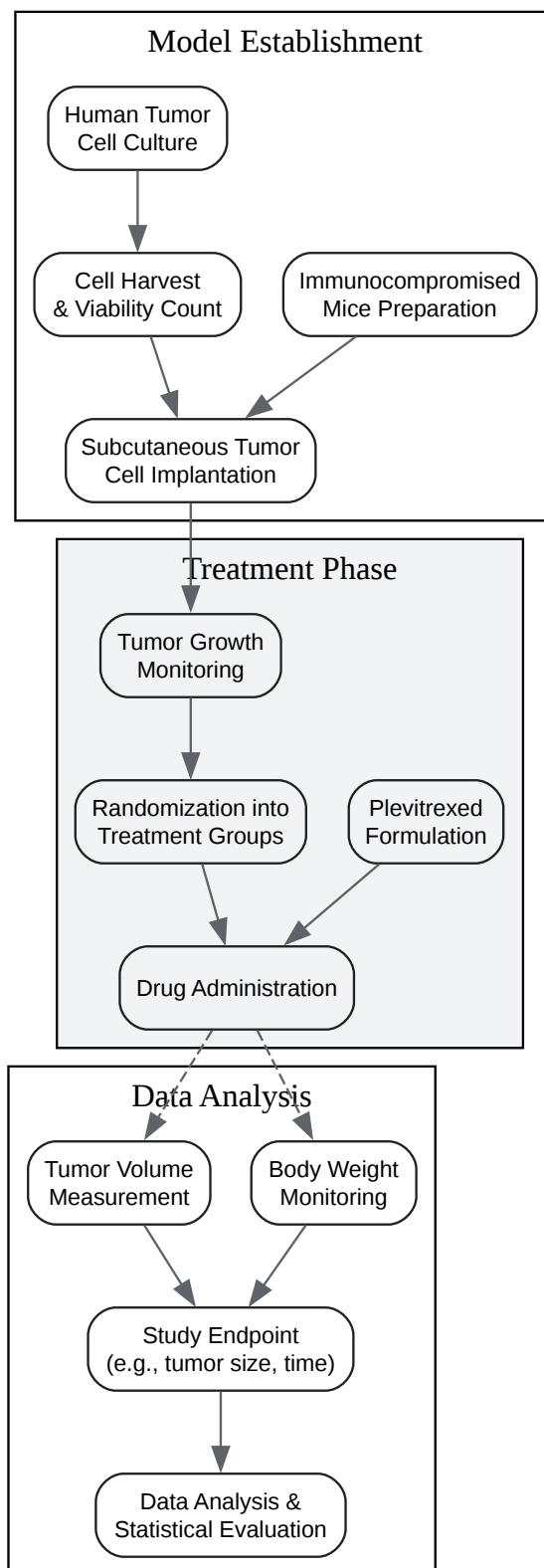
These application notes provide a comprehensive overview of the administration of **Plevitrexed** in mouse xenograft models, including its mechanism of action, experimental protocols, and a summary of its antitumor activity in various human tumor xenografts.

Mechanism of Action and Signaling Pathway

Plevitrexed exerts its cytotoxic effects by directly inhibiting thymidylate synthase. This enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTDP), a crucial precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA synthesis. The inhibition of TS by **Plevitrexed** leads to a depletion of the intracellular dTTP pool, which in turn disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Plevitrexed is transported into cells via the reduced folate carrier (RFC) and is subsequently polyglutamated. This polyglutamation enhances its intracellular retention and increases its inhibitory potency against thymidylate synthase.



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